
4,7-Octadecadienoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Octadecadienoic acid methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol It is a type of fatty acid methyl ester, which is commonly used in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Octadecadienoic acid methyl ester is typically synthesized through the esterification of 4,7-octadecadienoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The process begins with the extraction of 4,7-octadecadienoic acid from natural sources or its synthesis through chemical methods. The extracted or synthesized acid is then reacted with methanol in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields of the ester. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. The reaction is usually conducted at low temperatures.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated fatty acid methyl esters
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,7-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in biological membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of 4,7-octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of membranes and affect the activity of membrane-bound enzymes. Additionally, it may interact with specific molecular targets such as receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester)
- 9,12-Octadecadienoic acid, methyl ester, (E,E)-
- Cis-9, trans-12 methyl linoleate
Comparison
4,7-Octadecadienoic acid methyl ester is unique due to its specific double bond positions at the 4th and 7th carbon atoms. This structural feature distinguishes it from other similar compounds like 9,12-octadecadienoic acid methyl ester, which has double bonds at the 9th and 12th positions. The unique structure of this compound may result in different chemical reactivity and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
56630-29-6 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl octadeca-4,7-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 |
InChI-Schlüssel |
QJWDMDBBPMJKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CCC=CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


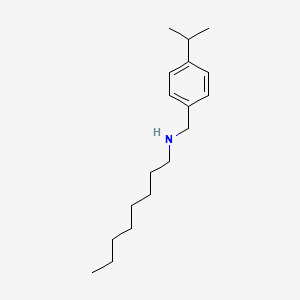
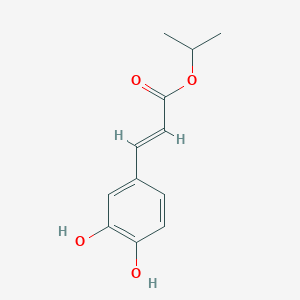
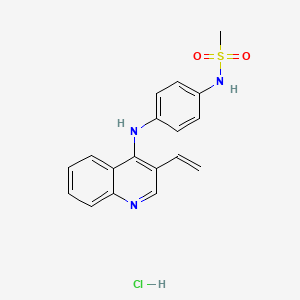
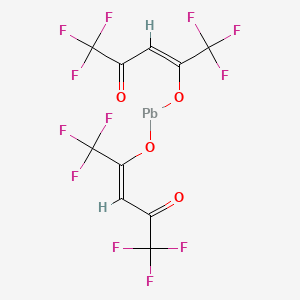

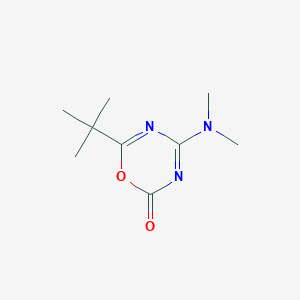
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
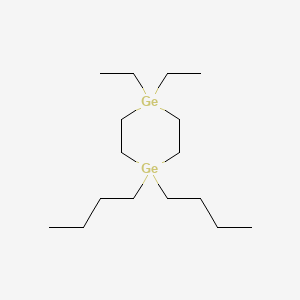

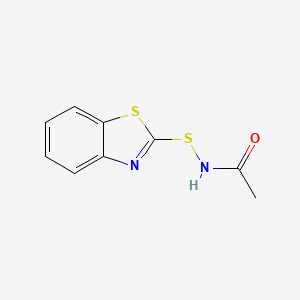
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
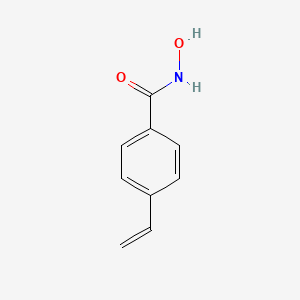
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
